6-Nitrothieno[3,2-b]pyridin-7-ol
Overview
Description
6-Nitrothieno[3,2-b]pyridin-7-ol is a heterocyclic compound with the molecular formula C7H4N2O3S It is characterized by a thieno[3,2-b]pyridine core structure substituted with a nitro group at the 6th position and a hydroxyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Nitrothieno[3,2-b]pyridin-7-ol involves the nitration of thieno[3,2-b]pyridin-7-ol. This can be achieved using tetrabutylammonium nitrate and trifluoroacetic anhydride in dichloromethane at low temperatures . Another method involves the use of fuming nitric acid in propionic acid at elevated temperatures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Nitrothieno[3,2-b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 6-nitrothieno[3,2-b]pyridin-7-one.
Reduction: Formation of 6-amino derivatives.
Substitution: Formation of various substituted thieno[3,2-b]pyridines.
Scientific Research Applications
6-Nitrothieno[3,2-b]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Nitrothieno[3,2-b]pyridin-7-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
6-Nitrothieno[3,2-b]pyridin-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-Aminothieno[3,2-b]pyridin-7-ol: Formed by the reduction of the nitro group to an amino group.
Thieno[3,2-b]pyridin-7-ol: The parent compound without the nitro substitution.
Uniqueness: 6-Nitrothieno[3,2-b]pyridin-7-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
6-nitro-4H-thieno[3,2-b]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-6-5(9(11)12)3-8-4-1-2-13-7(4)6/h1-3H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRBGVOLARSNJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=C(C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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